Methyl 6-amino-2-chloronicotinate
Overview
Description
“Methyl 6-amino-2-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Molecular Structure Analysis
The molecular structure of “Methyl 6-amino-2-chloronicotinate” consists of a pyridine ring substituted with a methyl ester group, an amino group, and a chlorine atom . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
.
Physical And Chemical Properties Analysis
“Methyl 6-amino-2-chloronicotinate” appears as a pale cream to cream to pale brown crystalline powder . Its molecular weight is 186.59 g/mol .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Methyl 6-amino-2-chloronicotinate has been utilized in the synthesis of new compounds with potential medicinal applications. For example, Leflemme et al. (2005) reported its use in the synthesis of 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and 2-Aryl-6-methylpiperidin-4-ols, which were evaluated for anti-amnesiant properties in mice (Leflemme et al., 2005).
- Hoffmann-Emery et al. (2006) described its role in synthesizing NK1 receptor antagonists, including befetupitant and netupitant, which have implications in pharmacological treatments (Hoffmann-Emery et al., 2006).
Chemical and Physical Properties
- The chemical and physical properties of 6-Chloronicotinic acid, closely related to Methyl 6-amino-2-chloronicotinate, have been studied extensively. Guo et al. (2021) investigated its structure and solubility in various solvents, providing insights into its behavior in different chemical environments (Guo et al., 2021).
Agricultural Applications
- In agriculture, related compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) have been studied for their potential as nitrification inhibitors. Srivastava et al. (2016) evaluated the degradation and persistence of AM in soil, which is relevant for understanding the environmental impact of similar compounds (Srivastava et al., 2016).
Advanced Synthesis Techniques
- Quevedo et al. (2009) demonstrated the microwave-assisted synthesis of 2-aminonicotinic acids, including Methyl 6-amino-2-chloronicotinate, showcasing advanced techniques for efficient chemical synthesis (Quevedo et al., 2009).
- Cadena et al. (1977) explored the Ullman reaction with 2-chloronicotinic acid to produce isonixine, highlighting the versatility of such compounds in synthesizing new drugs with anti-inflammatory properties (Cadena et al., 1977).
Analytical and Material Science
- Nayak and Dogra (2004) conducted spectroscopic studies on Methyl 6-aminonicotinate, providing insights into its solvatochromism and prototropism, critical for material science applications (Nayak & Dogra, 2004).
Safety And Hazards
“Methyl 6-amino-2-chloronicotinate” is considered hazardous. It may cause skin irritation and serious eye irritation. Specific target organ toxicity has been observed, with the respiratory system being a target organ . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .
properties
IUPAC Name |
methyl 6-amino-2-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUSFIIARZCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731171 | |
Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloronicotinate | |
CAS RN |
1004294-64-7 | |
Record name | Methyl 6-amino-2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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